molecular formula C11H8O5 B8817625 2,3,4,6-tetrahydroxy-5H-benzo[7]annulen-5-one

2,3,4,6-tetrahydroxy-5H-benzo[7]annulen-5-one

Cat. No. B8817625
M. Wt: 220.18 g/mol
InChI Key: WDGFFVCWBZVLCE-UHFFFAOYSA-N
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Patent
US07087790B2

Procedure details

Pyrogallol (1 g) and catechol (1.5 g) were dissolved in a mixture of acetone-pH 5.0 phosphate citrate buffer (1:10, v/v, 50 mL), which contained 2 mg horseradish peroxidase. While being stirred, 2.0 mL of 3.13% H2O2 was added four times during 45 minutes. The reaction mixture was extracted by ethyl acetate (50 mL×3). After concentration, the residue was subjected to Sephadex LH 20 column eluted with acetone-water solvent system (45%). 300 mg Purpurogallin was obtained.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([CH:9]=[CH:8][CH:7]=[C:5]([OH:6])[C:3]=1[OH:4])[OH:2].[C:10]1([C:12](=[CH:14][CH:15]=[CH:16]C=1)[OH:13])[OH:11].OO>CC(C)=O>[CH:9]1[C:8]2[CH:16]=[CH:15][CH:14]=[C:12]([OH:13])[C:10](=[O:11])[C:7]=2[C:5]([OH:6])=[C:3]([OH:4])[C:1]=1[OH:2]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C1(O)=C(O)C(O)=CC=C1
Name
Quantity
1.5 g
Type
reactant
Smiles
C=1(O)C(O)=CC=CC1
Name
Quantity
50 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
2 mL
Type
reactant
Smiles
OO

Conditions

Stirring
Type
CUSTOM
Details
While being stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The reaction mixture was extracted by ethyl acetate (50 mL×3)
CONCENTRATION
Type
CONCENTRATION
Details
After concentration
WASH
Type
WASH
Details
eluted with acetone-water solvent system (45%)

Outcomes

Product
Name
Type
product
Smiles
C=1C2=C(C(=C(C1O)O)O)C(=O)C(=CC=C2)O
Measurements
Type Value Analysis
AMOUNT: MASS 300 mg
YIELD: CALCULATEDPERCENTYIELD 17.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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